1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Brand Name: Vulcanchem
CAS No.: 13491-41-3
VCID: VC8020737
InChI: InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)
SMILES: C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

CAS No.: 13491-41-3

Cat. No.: VC8020737

Molecular Formula: C9H13N3O6

Molecular Weight: 259.22 g/mol

* For research use only. Not for human or veterinary use.

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one - 13491-41-3

Specification

CAS No. 13491-41-3
Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
IUPAC Name 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Standard InChI InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)
Standard InChI Key XCUAIINAJCDIPM-UHFFFAOYSA-N
SMILES C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
Canonical SMILES C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, reflects its β-D-arabinofuranosyl configuration. Its molecular formula is C9H13N3O6, with a molecular weight of 259.22 g/mol . Key synonyms include:

  • Molnupiravir Impurity 4

  • 1-(β-D-Arabinofuranosyl)-4-hydroxylamino-2(1H)-pyrimidinone

  • Zeatin Impurity 18 .

The structure comprises a pyrimidin-2-one ring (positions 1–4) linked to a ribose-like oxolane moiety (positions 2'–5'), with hydroxyl and hydroxymethyl substituents (Figure 1) .

Stereochemical Configuration

X-ray crystallography and NMR studies confirm the β-D-arabinofuranosyl configuration, where the 2',3', and 5' hydroxyl groups adopt a cis orientation . This stereochemistry is critical for its biochemical activity, as it mimics natural nucleosides during RNA incorporation .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

  • Protection of hydroxyl groups: Trityl or acetyl groups shield reactive sites during synthesis .

  • Coupling reactions: Condensation of protected ribose derivatives with 4-hydroxyaminopyrimidin-2-one precursors .

  • Deprotection: Acidic or enzymatic cleavage of protecting groups to yield the final product .

A representative synthesis involves reacting 1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2-one with hydroxylamine under controlled pH .

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagentsYield (%)Reference
Trityl-protected riboseTrityl chloride, pyridine85
4-Triazolo intermediatePOCl₃, 1,2,4-triazole72
Final deprotectionHCl/MeOH90

Physicochemical Properties

Solubility and Stability

The compound is soluble in water (15 mg/mL) and DMSO (25 mg/mL), with a melting point exceeding 200°C . It exhibits stability under desiccated, frozen conditions but degrades in acidic environments (pH < 4) .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6): δ 3.64–4.33 (m, oxolane protons), 8.05 (s, pyrimidine H5) .

  • IR (KBr): Peaks at 3350 cm⁻¹ (O–H), 1660 cm⁻¹ (C=O), and 1540 cm⁻¹ (N–O) .

Biochemical Properties and Mechanism of Action

RNA Incorporation and Mutagenesis

As an analog of N4-hydroxycytidine (NHC), the compound is metabolized to its 5'-triphosphate form, which incorporates into viral RNA. Its tautomeric flexibility allows base pairing with both adenosine (imino form) and guanosine (amino form), inducing lethal mutagenesis in RNA viruses like SARS-CoV-2 .

Table 2: Tautomeric Equilibrium Constants

TautomerPopulation (%) (pH 7.4)Base Pairing Partner
Amino60Guanosine
Imino40Adenosine

Enzymatic Interactions

  • Viral RNA-dependent RNA polymerase (RdRp): Incorporates the triphosphate form with ≈70% efficiency compared to natural CTP .

  • Host polymerases: Limited incorporation into human RNA/DNA due to proofreading mechanisms .

Pharmacological Applications and Antiviral Activity

Role in Molnupiravir Formulation

As Molnupiravir Impurity 4, it is monitored during drug manufacturing to ensure compliance with regulatory limits (<0.15% w/w) . Molnupiravir itself is a prodrug of NHC, approved for COVID-19 treatment due to its broad-spectrum antiviral activity .

In Vitro Antiviral Data

  • SARS-CoV-2 (EC₅₀): 0.3 µM in Vero E6 cells .

  • Influenza A (H1N1): EC₅₀ = 1.2 µM .

Pharmacokinetics and Metabolic Profile

Distribution and Excretion

Studies in HepG2 cells show minimal mitochondrial toxicity (CC₅₀ > 100 µM) . In humans, the prodrug molnupiravir achieves plasma NHC concentrations of 3–5 µM, with saliva and nasal levels at 21% and 22% of plasma levels, respectively .

Table 3: Pharmacokinetic Parameters (Single Dose)

ParameterValueUnit
Cₘₐₓ4.2 ± 1.1µM
Tₘₐₓ1.5 ± 0.3h
AUC₀–∞18.7 ± 4.5h·µM
ColumnMobile PhaseDetectionLOD (ng/mL)
C18 (250 mm)Acetonitrile/0.1% TFAUV 254 nm50

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